1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene
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Overview
Description
1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene is an organic compound with a complex structure that includes chloro, nitro, phenoxy, ethoxy, methoxy, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene typically involves multiple steps, including nucleophilic aromatic substitution and etherification reactions. One common method involves the reaction of 2-chloro-4-nitrophenol with 2-(2-methoxy-4-methylphenoxy)ethanol under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The methoxy group can be oxidized to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 2-amino-4-chlorophenoxy derivatives.
Oxidation: Formation of carboxylic acid derivatives.
Scientific Research Applications
1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene involves its interaction with specific molecular targets. For instance, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage .
Comparison with Similar Compounds
Similar Compounds
Oxyfluorfen: 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene
Acifluorfen: 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid
Uniqueness
1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and nitro groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-[2-(2-chloro-4-nitrophenoxy)ethoxy]-2-methoxy-4-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO5/c1-11-3-5-15(16(9-11)21-2)23-8-7-22-14-6-4-12(18(19)20)10-13(14)17/h3-6,9-10H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWVCMUUDAHFOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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